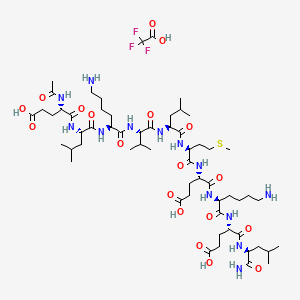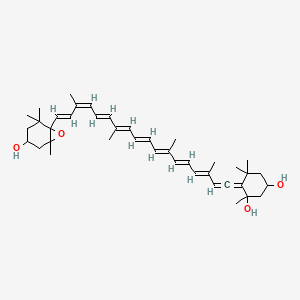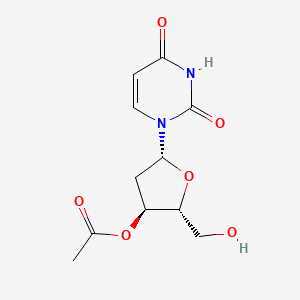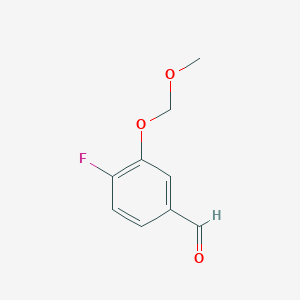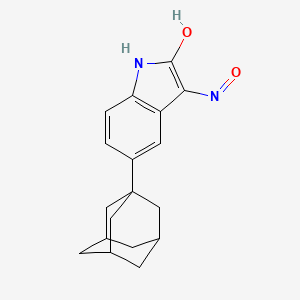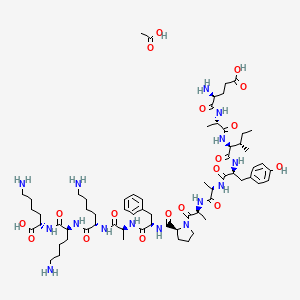
Abl Cytosolic Substrate acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abl Cytosolic Substrate acetate is a substrate for Abelson tyrosine kinase (Abl), a protein tyrosine kinase involved in various cellular processes, including cell differentiation, division, and adhesion . This compound is used primarily in research settings to study the activity and function of Abl kinase.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Abl Cytosolic Substrate acetate involves the sequential assembly of amino acids to form a peptide chain. The process typically includes:
Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.
Cleavage and deprotection: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the free peptide.
Acetylation: The final step involves acetylating the peptide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Abl Cytosolic Substrate acetate undergoes various chemical reactions, including:
Phosphorylation: Catalyzed by Abl kinase, leading to the addition of a phosphate group to the tyrosine residue.
Hydrolysis: Breaking down the peptide bonds under acidic or enzymatic conditions.
Common Reagents and Conditions
Phosphorylation: Requires ATP and Abl kinase under physiological conditions.
Hydrolysis: Can be achieved using hydrochloric acid or proteolytic enzymes.
Major Products Formed
Phosphorylated peptide: Resulting from the action of Abl kinase.
Amino acids and smaller peptides: Resulting from hydrolysis.
Applications De Recherche Scientifique
Abl Cytosolic Substrate acetate is widely used in scientific research, particularly in the following fields:
Chemistry: Studying the kinetics and mechanisms of peptide phosphorylation.
Biology: Investigating the role of Abl kinase in cellular processes.
Medicine: Developing inhibitors for Abl kinase as potential treatments for diseases like chronic myeloid leukemia.
Industry: Used in the development of diagnostic assays and therapeutic agents.
Mécanisme D'action
Abl Cytosolic Substrate acetate exerts its effects by serving as a substrate for Abl kinase. The kinase phosphorylates the tyrosine residue in the substrate, which can then be used to study the activity and regulation of Abl kinase. The molecular targets include the ATP-binding site of Abl kinase and the tyrosine residue of the substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Abltide: Another substrate for Abl kinase with a similar peptide sequence.
Bcr-Abl substrates: Used to study the fusion protein Bcr-Abl, which is implicated in certain leukemias.
Uniqueness
Abl Cytosolic Substrate acetate is unique due to its specific sequence and acetylation, which make it an ideal substrate for studying Abl kinase activity. Its high purity and stability also contribute to its widespread use in research.
Propriétés
Formule moléculaire |
C66H105N15O18 |
|---|---|
Poids moléculaire |
1396.6 g/mol |
Nom IUPAC |
acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C64H101N15O16.C2H4O2/c1-7-36(2)52(78-55(85)39(5)69-56(86)44(68)28-29-51(81)82)62(92)77-49(35-42-24-26-43(80)27-25-42)60(90)70-37(3)53(83)72-40(6)63(93)79-33-17-23-50(79)61(91)76-48(34-41-18-9-8-10-19-41)59(89)71-38(4)54(84)73-45(20-11-14-30-65)57(87)74-46(21-12-15-31-66)58(88)75-47(64(94)95)22-13-16-32-67;1-2(3)4/h8-10,18-19,24-27,36-40,44-50,52,80H,7,11-17,20-23,28-35,65-68H2,1-6H3,(H,69,86)(H,70,90)(H,71,89)(H,72,83)(H,73,84)(H,74,87)(H,75,88)(H,76,91)(H,77,92)(H,78,85)(H,81,82)(H,94,95);1H3,(H,3,4)/t36-,37-,38-,39-,40-,44-,45-,46-,47-,48-,49-,50-,52-;/m0./s1 |
Clé InChI |
ZCSPUDYZOGGOAG-IGTABNFRSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N.CC(=O)O |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




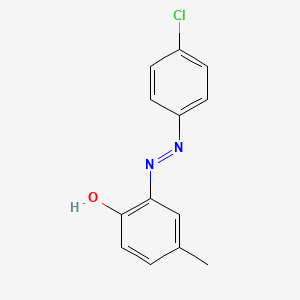
![1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)-](/img/structure/B14755632.png)
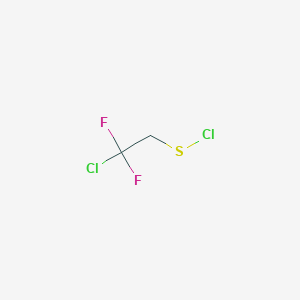
![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
